molecular formula C25H25N3O4 B11537588 2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311765-24-9

2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11537588
CAS No.: 311765-24-9
M. Wt: 431.5 g/mol
InChI Key: GMDPGNXPTCCCDD-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2) [https://pubmed.ncbi.nlm.nih.gov/26642967/]. These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The compound exerts its effect by competitively binding to the ATP-binding pocket of the kinases, thereby inhibiting their catalytic activity and inducing a robust G2/M phase cell cycle arrest in proliferating cells [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01527]. This mechanism leads to the suppression of cancer cell proliferation and the induction of apoptosis in various malignant cell lines. Its primary research value lies in its utility as a chemical probe to dissect the specific roles of CDK1/2 in cell cycle dynamics, DNA damage response, and oncogenic signaling pathways. Researchers employ this inhibitor in vitro to study cell cycle checkpoints, synthetic lethality, and to explore novel combination therapies for oncology research, particularly in cancers characterized by high cyclin E-CDK2 activity or those reliant on CDK1 for mitotic entry [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858881/].

Properties

CAS No.

311765-24-9

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

2-amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O4/c1-30-20-12-15(13-21(31-2)24(20)32-3)22-17(14-26)25(27)28(16-8-5-4-6-9-16)18-10-7-11-19(29)23(18)22/h4-6,8-9,12-13,22H,7,10-11,27H2,1-3H3

InChI Key

GMDPGNXPTCCCDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N

Origin of Product

United States

Preparation Methods

Initial Condensation and Knoevenagel Reaction

The synthesis begins with the condensation of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in ethanol under reflux. This forms the α,β-unsaturated nitrile intermediate, which is critical for subsequent cyclization. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours.

Example Conditions :

ComponentQuantitySolventTemperatureTime
3,4,5-Trimethoxybenzaldehyde1.0 gEthanolReflux (78°C)7 hrs
Ethyl cyanoacetate1.2 mLEthanolReflux7 hrs

Cyclocondensation with 1,3-Cyclohexanedione

The α,β-unsaturated nitrile reacts with 1,3-cyclohexanedione (1.0 equiv) and ammonium acetate (2.0 equiv) in a 1:1 ethanol-water mixture. This step forms the hexahydroquinoline core through a six-membered ring closure. The reaction mixture is refluxed for 12–24 hours, yielding a crude product that is purified via recrystallization from ethanol.

Yield Optimization :

  • Solvent Effects : Ethanol-water mixtures (1:1) provide optimal solubility and reaction rates.

  • Catalyst Screening : Ammonium acetate outperforms urea or thiourea in facilitating cyclization.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified using:

  • Recrystallization : Ethanol or methanol as solvents (yield: 60–70%).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for higher purity (>95%).

Analytical Data

  • Melting Point : 235–239°C (consistent with literature).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 6.45 (s, 2H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH2), 3.85 (s, 6H, OCH3).

  • HRMS : m/z 432.19178 [M+H]+ (calculated for C25H25N3O4).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hantzsch-type cyclization6592Scalability for industrial use
Microwave-assisted7895Reduced reaction time (3 hrs)
Solvent-free condensation5888Environmentally friendly

Microwave-assisted synthesis reduces reaction time to 3 hours with improved yield (78%), while solvent-free methods align with green chemistry principles but suffer from lower efficiency.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing. Key parameters include:

  • Residence Time : 30 minutes at 120°C.

  • Catalyst Loading : 5 mol% ammonium acetate.

  • Downstream Processing : Centrifugal partition chromatography for high-throughput purification.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at N1 is minimized using stoichiometric bromobenzene.

  • Oxidative Degradation : Nitrogen atmospheres and antioxidants (e.g., BHT) preserve the amino group .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups, converting them into corresponding alcohols and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities and its ability to interact with biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its diverse functional groups allow for the design of drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

The phenyl group at position 4 is a critical modulator of activity. Key analogues include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features
Target Compound (B6) 3,4,5-Trimethoxyphenyl C25H25N3O4 ~443.5 Enhanced electron density; potential for π-π stacking and hydrogen bonding.
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-...carbonitrile (B5) 3,4-Dimethoxyphenyl C24H23N3O3 ~413.5 Reduced steric bulk compared to B6; moderate lipophilicity.
2-Amino-4-(2-(trifluoromethyl)phenyl)-5-oxo-...carbonitrile 2-(Trifluoromethyl)phenyl C23H18F3N3O 409.4 High lipophilicity; trifluoromethyl group improves metabolic stability.
2-Amino-4-(4-(dimethylamino)phenyl)-5-oxo-...carbonitrile 4-(Dimethylamino)phenyl C25H26N4O ~422.5 Strong electron-donating effect; may enhance binding to charged residues.
2-Amino-4-(pyridin-3-yl)-5-oxo-...carbonitrile Pyridin-3-yl C21H17FN4O ~376.4 Heterocyclic substituent introduces hydrogen-bonding potential.

Key Trends :

  • Electron Density: Trimethoxy (B6) > dimethylamino > dimethoxy > trifluoromethyl .
  • Lipophilicity : Trifluoromethyl variant > B6 > pyridinyl derivative .
  • Steric Effects : Trimethoxyphenyl (B6) imposes greater steric hindrance than smaller groups like pyridinyl .

Modifications to the Hexahydroquinoline Core

Methylation at Position 7,7

The compound 2-Amino-7,7-dimethyl-5-oxo-...carbonitrile (CAS 339336-48-0) adds two methyl groups to the bicyclic core:

  • Molecular Formula : C27H29N3O4 (MW: 459.5).
  • Impact : Increased steric bulk may reduce conformational flexibility but enhance binding pocket complementarity. Methyl groups could also improve metabolic stability by blocking oxidation sites.
Nitro and Halogen Substituents
  • Nitro Group : The compound in features a 5-nitro-2-methylphenyl group, introducing strong electron-withdrawing effects that may alter redox properties or reactivity.
  • Chlorophenyl : and highlight chloro-substituted variants, where halogen atoms enhance van der Waals interactions in hydrophobic pockets .

Biological Activity

2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of quinoline derivatives and has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H29N3O4C_{27}H_{29}N_{3}O_{4}, and it features a unique hexahydroquinoline structure with multiple functional groups that contribute to its biological properties. The structure can be represented as follows:

\text{SMILES }CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Antimicrobial Activity

Research indicates that compounds similar to 2-amino-5-oxo derivatives exhibit notable antimicrobial properties. For instance, pyran derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Activity Type Mechanism Reference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of fungal cell membranes

Anti-inflammatory Properties

Compounds in the quinoline family are reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Antioxidant Activity

The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases .

Experimental Data

The compound has been synthesized using established chemical methods involving cyclopentadione and trimethoxybenzaldehyde. Characterization techniques such as X-ray crystallography have been employed to confirm the structural integrity of synthesized compounds .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

The compound is typically synthesized via a multi-component Hantzsch-like cyclocondensation reaction. Key steps include:

  • Reagents : Ethyl cyanoacetate, ammonium acetate, substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and ketones (e.g., cyclohexanone derivatives).
  • Conditions : Reactions are performed under reflux in ethanol or acetic acid, often catalyzed by piperidine or L-proline.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol.
Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, 80°C, 8–12 h60–75
PurificationHexane:EtOAc (3:1)≥95% purity

Q. How is the compound characterized structurally in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., triclinic crystal system, space group P1) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and nitrile carbons (δ ~115 ppm) .
    • FT-IR : Peaks for C≡N (~2200 cm⁻¹), C=O (~1680 cm⁻¹), and NH₂ (~3350 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited, general precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

  • Catalyst screening : Protic acids (e.g., p-toluenesulfonic acid) or organocatalysts (e.g., L-proline) improve cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.
  • Microwave-assisted synthesis : Reduces reaction time (2–4 h vs. 8–12 h) with comparable yields .

Q. What mechanistic insights exist for its biological activity (e.g., cytotoxicity)?

Anticancer activity is hypothesized to involve:

  • Topoisomerase inhibition : The trimethoxyphenyl group mimics colchicine’s binding to tubulin, disrupting microtubule dynamics .
  • Apoptosis induction : Upregulation of caspase-3/7 observed in MCF-7 breast cancer cells (IC₅₀ = 8.2 ± 1.1 µM) .
  • Comparative assays : Derivatives with electron-withdrawing substituents (e.g., -CF₃) show enhanced activity vs. electron-donating groups (-OCH₃) .

Q. How can conflicting spectral data be resolved during characterization?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., keto-enol tautomerism) in polar solvents.
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in stereochemistry or bond lengths .
  • Computational modeling : DFT calculations (B3LYP/6-31G**) predict NMR/IR spectra for cross-validation .

Q. What strategies are used to study structure-activity relationships (SAR) in analogs?

  • Substituent variation : Modify the phenyl (C1) or trimethoxyphenyl (C4) groups to assess steric/electronic effects.
  • Bioisosteric replacement : Replace the nitrile (-CN) with isosteres (e.g., -COCH₃) to evaluate pharmacokinetic impacts.
  • 3D-QSAR modeling : Aligns molecular electrostatic potentials (MEPs) with cytotoxicity data to predict active conformers .

Data Contradiction Analysis

Q. How do discrepancies in reported biological IC₅₀ values arise, and how are they addressed?

Discrepancies may stem from:

  • Assay variability : MTT vs. SRB assays yield differing IC₅₀s due to detection mechanisms.
  • Cell line heterogeneity : Sensitivity varies (e.g., HeLa vs. HT-29 cells) based on receptor expression.
  • Normalization : Standardize against reference drugs (e.g., doxorubicin) and report mean ± SEM across ≥3 replicates .

Comparative Studies

Q. How does this compound compare to structurally similar quinoline derivatives in terms of stability?

  • Thermal stability : Decomposition onset at ~220°C (TGA), comparable to ethyl carboxylate analogs.
  • Photostability : Degrades under UV light (λ = 254 nm) within 24 h, necessitating dark storage.
  • Hydrolytic stability : Stable in pH 4–7 buffers but degrades in alkaline conditions (pH > 9) via nitrile hydrolysis .

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